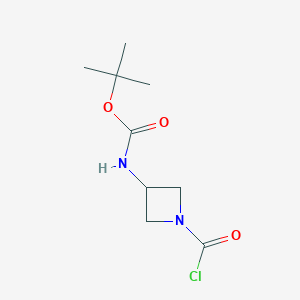

tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate

Description

tert-Butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis due to their versatility and stability This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an azetidine ring

Properties

IUPAC Name |

tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O3/c1-9(2,3)15-8(14)11-6-4-12(5-6)7(10)13/h6H,4-5H2,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJDWXNPHUPPCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method is the reaction of tert-butyl carbamate with 1-chlorocarbonylazetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate (Boc) Group

The Boc group is susceptible to acidic or basic hydrolysis, a well-documented property of tert-butyl carbamates:

-

Acidic Conditions : Cleavage occurs with strong acids (e.g., HCl in dioxane, TFA) to yield free amines. For example, Boc-protected azetidines undergo deprotection in 4M HCl/dioxane at 0°C within 1–2 hours .

-

Basic Conditions : Hydrolysis under aqueous basic conditions (e.g., NaOH, K₂CO₃) proceeds via nucleophilic attack at the carbonyl carbon .

Table 1: Hydrolysis Conditions for Boc-Protected Amines

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc-azetidine derivatives | 4M HCl/dioxane, 0°C, 1–2 h | Azetidin-3-amine hydrochloride | 95–98% | |

| Boc-aniline derivatives | H₂O, 150°C, 20 min | Aniline | 100% |

Reactivity of the Carbonochloridoyl Group

The carbonochloridoyl moiety (–COCl) is highly electrophilic, enabling:

-

Nucleophilic Acyl Substitution : Reacts with amines, alcohols, or thiols to form amides, esters, or thioesters. For example, Boc-protected azetidine acyl chlorides react with benzylamine to form stable amides .

-

Grignard Reactions : Forms ketones upon reaction with organomagnesium reagents.

Key Limitation : The steric bulk of the azetidine ring may slow reaction kinetics compared to linear analogues .

Azetidine Ring Opening

The strained 4-membered azetidine ring undergoes ring-opening under specific conditions:

-

Acid-Catalyzed Ring Expansion : Reacts with electrophiles (e.g., H⁺) to form pyrrolidine derivatives.

-

Nucleophilic Attack : Thiols or amines open the ring to generate β-functionalized amines .

Example Reaction :

Cross-Coupling Reactions

The C–Cl bond in the carbonochloridoyl group participates in metal-catalyzed couplings:

-

Suzuki–Miyaura : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides and amines .

Table 2: Catalytic Efficiency in Cross-Couplings

| Catalyst System | Substrate Scope | Yield Range | Selectivity |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Aryl chlorides, amines | 70–85% | High |

| NiCl₂(dme)/dppf | Heteroaromatics | 60–75% | Moderate |

Thermal Decomposition Pathways

At elevated temperatures (>150°C), tert-butyl carbamates decompose via:

-

Curtius Rearrangement : Forms isocyanates, which trap nucleophiles (e.g., water, alcohols) .

-

Decarboxylation : Loss of CO₂ under basic conditions to yield secondary amines .

Mechanistic Insight :

Functional Group Compatibility

Scientific Research Applications

Organic Synthesis

tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for:

- Formation of Complex Intermediates : The compound can participate in various chemical reactions, leading to the development of novel compounds with desired properties.

Medicinal Chemistry

The azetidine ring is prevalent in bioactive molecules, contributing to improved pharmacokinetic properties:

- Potential Therapeutic Applications : Research indicates that derivatives of this compound may exhibit anti-inflammatory and neuroprotective effects. For instance, related carbamates have shown significant inhibition of inflammation in animal models .

Studies have highlighted several biological activities associated with carbamate derivatives:

- Anti-inflammatory Effects : In models of carrageenan-induced paw edema, compounds similar to this compound demonstrated inhibition rates ranging from 39% to 54%.

- Neuroprotective Properties : Certain derivatives have been shown to protect neuronal cells from apoptosis induced by amyloid-beta peptides, indicating potential relevance in neurodegenerative diseases.

Industrial Applications

In industry, this compound is utilized for:

- Production of Specialty Chemicals : Its stability and reactivity make it suitable for synthesizing polymers and agrochemicals.

- Chemical Intermediates : The carbonochloridoyl group allows specific interactions with nucleophiles, making it valuable in organic synthesis processes.

Case Study 1: Anti-inflammatory Research

A study investigated the anti-inflammatory effects of various carbamate derivatives on rat models. The results indicated that compounds with similar structures to this compound significantly reduced inflammation markers.

Case Study 2: Neuroprotective Studies

In vitro studies on related carbamates demonstrated their ability to modulate pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound could play a role in developing treatments for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes that contain nucleophilic active sites. The carbonochloridoyl group can react with nucleophiles in the enzyme, leading to the formation of a covalent bond and inhibition of enzyme activity . Additionally, the azetidine ring can interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

- tert-Butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate

- tert-Butyl N-(1-carbonylazetidin-3-yl)carbamate

- tert-Butyl N-(1-carbamoylazetidin-3-yl)carbamate

Uniqueness: tert-Butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate is unique due to the presence of the carbonochloridoyl group, which imparts distinct reactivity compared to other similar compounds. This group allows for specific interactions with nucleophiles, making it a valuable intermediate in organic synthesis.

Biological Activity

Tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate is a synthetic compound belonging to the class of carbamates, which are known for their diverse biological activities. This article explores its biological activity, including anti-inflammatory properties, potential therapeutic applications, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group attached to a carbamate moiety linked to an azetidine ring substituted with a carbonochlorido group.

Biological Activity Overview

Research indicates that carbamate derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. The specific compound under discussion has been evaluated for its potential in these areas.

Anti-inflammatory Activity

A study on related carbamate compounds demonstrated significant anti-inflammatory effects. For instance, compounds similar to this compound showed a percentage inhibition of inflammation ranging from 39% to 54% in carrageenan-induced rat paw edema models . This suggests that the compound may possess comparable anti-inflammatory properties.

Neuroprotective Effects

In vitro studies have indicated that certain carbamate derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. For example, a related compound exhibited moderated protective activity in astrocytes against Aβ-induced toxicity by reducing TNF-α levels . This mechanism could be relevant for this compound in neurodegenerative disease contexts.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response .

- Modulation of Cell Signaling Pathways : The compound may influence pathways associated with cell survival and apoptosis, particularly in neuronal cells exposed to toxic agents like Aβ.

Data Summary

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | 39% - 54% inhibition | |

| Neuroprotection | Reduced TNF-α levels in astrocytes | |

| Cytokine modulation | Inhibition of IL-6 and TNF-α |

Case Studies

- Anti-inflammatory Study : In a controlled experiment using carrageenan-induced edema in rats, various carbamate derivatives were tested. The results indicated that those with structural similarities to this compound provided significant reduction in paw swelling, suggesting potential use as anti-inflammatory agents.

- Neuroprotective Study : In vitro experiments involving astrocytes treated with Aβ revealed that certain carbamates could significantly lower the levels of inflammatory markers like TNF-α, indicating their potential utility in treating neurodegenerative conditions.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(1-carbonochloridoylazetidin-3-yl)carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reacting an azetidin-3-amine derivative with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium hydride) to form the carbamate linkage. Key parameters include:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates .

- Temperature : Room temperature or controlled heating (e.g., 40–60°C) to avoid decomposition of the carbonochloridoyl group.

- Base stoichiometry : Excess base (1.5–2.0 equiv.) ensures complete deprotonation of the amine.

Optimization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the carbonochloridoyl group. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for CH₃) and azetidine ring protons (δ 3.0–4.0 ppm). The carbonochloridoyl group shows a carbonyl signal at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% required for biological assays) .

Q. How should researchers handle and store this compound to maintain its stability?

- Methodological Answer :

- Storage : Under inert gas (Ar) at –20°C in airtight, light-resistant containers. The carbonochloridoyl group is moisture-sensitive and prone to hydrolysis .

- Handling : Use dry syringes in gloveboxes for aliquoting. Avoid contact with protic solvents (e.g., water, alcohols) during synthesis .

Advanced Research Questions

Q. What strategies can be employed to mitigate side reactions during synthesis, particularly those arising from the azetidine ring's strain?

- Methodological Answer :

- Ring strain mitigation : Use low-temperature conditions (–10°C to 0°C) during carbamate formation to reduce ring-opening side reactions.

- Protecting groups : Temporarily protect the azetidine nitrogen with Boc or Fmoc groups to stabilize the ring during functionalization .

- Computational modeling : Employ density functional theory (DFT) to predict transition states and identify stable intermediates .

Q. How can computational chemistry aid in predicting the reactivity of the carbonochloridoyl group?

- Methodological Answer :

- Reaction path simulations : Quantum mechanical calculations (e.g., Gaussian or ORCA) model nucleophilic attack on the carbonyl carbon, predicting reactivity with amines or alcohols .

- Electrostatic potential maps : Identify electrophilic hotspots on the carbonochloridoyl group to guide selective functionalization .

Q. What are the potential biological targets of this compound, and how can its interactions be studied?

- Methodological Answer :

- Target identification : Screen against kinase or protease libraries using fluorescence polarization assays. The carbamate group may act as a covalent inhibitor .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for target proteins .

- Metabolic stability : Incubate with liver microsomes to assess susceptibility to enzymatic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.